4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole
Description
Properties
CAS No. |
2270913-59-0 |
|---|---|
Molecular Formula |
C6H7BrF2N2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of 1H-Pyrazole
4-Bromo-1H-pyrazole (CAS 2075-45-8) serves as a key intermediate, synthesized via electrophilic aromatic substitution. In a representative procedure, bromine (1.5 equiv) in acetic acid at 0–20°C selectively substitutes the 4-position of 1H-pyrazole, yielding 4-bromo-1H-pyrazole in 46–80% yields (Table 1).
Table 1: Bromination Conditions and Yields for Pyrazole Derivatives
| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Pyrazole | Br₂ | AcOH | 0–20°C | 46% | |
| 1-Phenyl-1H-pyrazol-3-ol | Br₂ | AcOH | 0–60°C | 88% |
Regioselectivity arises from the electron-rich 4-position, which is more reactive toward electrophilic attack.
N-Alkylation with 2,2-Difluoropropyl Groups
N-Alkylation of 4-bromo-1H-pyrazole introduces the 2,2-difluoropropyl moiety. A method adapted from employs sodium hydride (NaH) as a base in dimethylformamide (DMF) with 2,2-difluoropropyl bromide (or iodide) as the alkylating agent:
-
Reaction Setup : 4-Bromo-1H-pyrazole (1 equiv), NaH (1.2 equiv), and 2,2-difluoropropyl bromide (1.5 equiv) in anhydrous DMF at 0°C.
-
Conditions : Stirring at 60°C for 1–4 hours under inert atmosphere.
-
Workup : Aqueous extraction followed by column chromatography (hexane/ethyl acetate) yields this compound.
Key Considerations :
Synthesis of 1-(2,2-Difluoropropyl)-1H-Pyrazole
Alkylation of 1H-pyrazole with 2,2-difluoropropyl bromide under basic conditions (e.g., NaH/DMF) yields 1-(2,2-difluoropropyl)-1H-pyrazole. While specific yields are unreported in the provided sources, analogous N-alkylations of pyrazoles achieve 60–85% efficiency.
Bromination at the 4-Position
Subsequent bromination using Br₂ in acetic acid (0–20°C, 16 hours) introduces the bromo substituent. This method mirrors, where 1-(2-fluorophenyl)-1H-pyrazole is brominated at the 4-position in 46% yield. Steric and electronic effects from the 2,2-difluoropropyl group may slightly reduce reactivity compared to phenyl derivatives.
Optimization and Challenges
Regioselectivity in Bromination
The 4-position of pyrazoles is inherently more nucleophilic due to resonance stabilization of the intermediate sigma complex. However, bulky N-substituents (e.g., 2,2-difluoropropyl) may alter electronic density, necessitating optimized conditions:
-
Catalysts : Lewis acids (e.g., FeBr₃) can enhance electrophilic substitution but risk over-bromination.
-
Solvent Systems : Acetic acid promotes solubility of Br₂, while dichloromethane may reduce side reactions.
N-Alkylation Efficiency
N-Alkylation efficiency depends on:
-
Leaving Group Reactivity : Iodides > bromides; 2,2-difluoropropyl iodide may offer higher yields than bromide analogs.
-
Steric Hindrance : The difluoropropyl group’s bulk may slow alkylation, requiring prolonged reaction times.
Alternative Synthetic Approaches
Halogen Exchange
Analytical Characterization
Successful synthesis requires validation via:
-
NMR Spectroscopy :
-
¹H NMR : Singlets for pyrazole H-3 and H-5 protons (δ 7.5–8.5 ppm).
-
¹⁹F NMR : Doublet for CF₂ group (δ -120 to -125 ppm).
-
-
Mass Spectrometry : [M+H]⁺ peak at m/z 241.06 (C₆H₇BrF₂N₂).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives
Oxidation: Formation of pyrazole oxides
Reduction: Formation of reduced pyrazole derivatives
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications through various reactions such as oxidation, reduction, and substitution .
Table 1: Common Reactions Involving 4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of bromine to bromate | Bromate derivatives |
| Reduction | Removal of bromine to yield isomers | Difluoropropyl-substituted pyrazoles |
| Substitution | Nucleophilic substitution with amines | Various substituted pyrazoles |
Biological Applications
This compound has been investigated for its biological activity. It has shown potential as an enzyme inhibitor, particularly in studies related to liver alcohol dehydrogenase . The compound's ability to interact with biological targets makes it valuable in biochemical assays.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibits liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition suggests potential therapeutic applications in managing alcohol-related disorders .
Industrial Applications
The compound is also utilized in the production of agrochemicals and dyes. Its unique chemical properties allow for the development of specialized products that meet industry demands for efficiency and effectiveness .
Table 2: Industrial Uses of this compound
| Application Type | Description |
|---|---|
| Agrochemicals | Used in the formulation of pesticides and herbicides |
| Dyes | Acts as an intermediate in dye synthesis |
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropropyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Steric and Electronic Effects : The 2,2-difluoropropyl group in the target compound provides a balance of steric hindrance and electron-withdrawing character due to fluorine atoms, which may enhance metabolic stability compared to alkyl substituents (e.g., 1-methylpropyl in ).
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic N1 substituents (e.g., 2-nitrophenyl in ) exhibit higher molecular weights and polar surface areas, impacting solubility and bioavailability.
Physicochemical and Spectral Properties
NMR and IR Data Comparisons
- This compound : Expected ¹H NMR signals include a triplet for -CF₂CH₂- (δ ~4.5–5.0 ppm) and a singlet for the pyrazole C5 proton. The ¹³C NMR would show CF₂ at ~110–120 ppm (¹JCF ≈ 250 Hz) .
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole : Exhibits a methoxy singlet at δ 3.9 ppm (¹H NMR) and a carbonyl signal at 1653 cm⁻¹ (IR) .
- 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole : Aromatic protons in ¹H NMR appear as multiplets at δ 7.5–8.5 ppm, with nitro group IR stretches at ~1520 and 1350 cm⁻¹ .
Biological Activity
4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the presence of a bromine atom and a difluoropropyl group, which contribute to its unique chemical reactivity and biological properties. The compound can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and substituted acyl compounds.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-bromo-1H-pyrazole derivatives can inhibit the growth of various bacterial strains. In vitro tests revealed that certain derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. For example, 4-bromo-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it demonstrated efficacy in reducing carrageenan-induced edema, indicating its potential as an anti-inflammatory agent .
| Compound | Cytokine Inhibition (%) at 10 µM |
|---|---|
| This compound | TNF-α: 61% |
| This compound | IL-6: 76% |
Enzyme Inhibition
One of the notable mechanisms of action for pyrazoles is their ability to inhibit key enzymes involved in metabolic pathways. Specifically, this compound has been identified as an inhibitor of liver alcohol dehydrogenase. This inhibition can potentially reduce the metabolism of ethanol and other substrates processed by this enzyme .
Case Studies
Several studies have highlighted the biological effects of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were evaluated for their antitumor properties against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells .
- Neuroprotective Effects : Research indicates that some pyrazoles can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to their ability to modulate signaling pathways involved in apoptosis .
- Cardiovascular Effects : Another investigation found that pyrazole derivatives could lower blood pressure in hypertensive models, suggesting potential applications in cardiovascular therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole, and what intermediates are typically involved?
- Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are synthesized by reacting halogenated precursors (e.g., 2-chloroethyl isocyanate) with substituted amines under reflux in aprotic solvents like dichloromethane or THF . Key intermediates include halogenated alkylating agents (e.g., 2,2-difluoropropyl bromide) and pyrazole cores (e.g., 4-bromo-1H-pyrazole). Purity is typically assessed via HPLC (95–96% purity for related compounds) .
| Example Characterization Data (Analogous Compounds) |
|---|
| Compound |
| 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole |
| 4-Bromo-1-(2,2-difluoroethyl)-pyrazole-3-carboxylic acid |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms difluoropropyl group integration.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₆H₇BrF₂N₂: theoretical 235.98 g/mol).
- HPLC : Purity is validated using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.
- Monitoring : TLC or in situ FTIR tracks intermediate formation. For example, analogous reactions achieve >90% yield with optimized stoichiometry .
Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazoles?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
- Software : SHELXL refines structures with anisotropic displacement parameters, while ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- Case Study : A related bromopyrazole derivative (C₂₂H₁₇BrN₂) was resolved with R-factor = 0.027, highlighting the utility of twin refinement in SHELXL for handling pseudosymmetry .
Q. How can computational modeling predict the reactivity of the difluoropropyl substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities to target enzymes (e.g., kinases) .
Q. What analytical approaches resolve discrepancies in NMR spectra caused by dynamic exchange or diastereotopic protons?
- Methodological Answer :
- Variable-Temperature NMR : Identifies coalescence temperatures for exchanging protons (e.g., -40°C to 25°C in CDCl₃).
- COSY/NOESY : Correlates coupling networks and spatial proximity of diastereotopic hydrogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
